

# (-)-Phaseic Acid: A Technical Guide to its Discovery, Characterization, and Biological Significance

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## Compound of Interest

Compound Name: (-)-Phaseic acid

Cat. No.: B3118919

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## Abstract

**(-)-Phaseic acid (PA)**, once considered an inactive catabolite of the phytohormone abscisic acid (ABA), is now recognized as a significant signaling molecule in its own right, with diverse roles in both plant and animal physiology. This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of **(-)-phaseic acid**. It details its physicochemical properties, spectroscopic data for identification, and robust experimental protocols for its extraction, purification, and quantification. Furthermore, this guide elucidates the signaling pathways in which (-)-PA participates, including its interaction with ABA receptors in plants and its recently discovered role as a modulator of glutamate receptors in the mammalian brain. This document is intended to be a valuable resource for researchers and professionals in the fields of plant science, pharmacology, and drug development.

## Discovery and Historical Context

The discovery of phaseic acid is intrinsically linked to the study of abscisic acid (ABA), a key plant hormone identified in the 1960s for its role in regulating plant growth, development, and stress responses. Early research into the metabolic fate of ABA in plants led to the isolation of its various metabolites. Phaseic acid was identified as a major oxidative product of ABA. For a considerable period, it was categorized primarily as an inactive breakdown product, with its

presence in plant tissues seen merely as an indicator of ABA turnover. However, subsequent research has revealed that **(-)-phaseic acid** possesses its own distinct biological activities, prompting a re-evaluation of its significance.

## Physicochemical and Spectroscopic Characterization

A thorough characterization of **(-)-phaseic acid** is essential for its unambiguous identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.

**Table 1: Physicochemical Properties of (-)-Phaseic Acid**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>5</sub>	[1]
Molar Mass	280.32 g/mol	[1]
IUPAC Name	(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid	[1]
CAS Number	24394-14-7	[1]
Appearance	Colorless crystals	
Melting Point	207–209 °C	
Water Solubility	Approximately 70 mg/L (estimated)	

**Table 2: Spectroscopic Data for the Characterization of (-)-Phaseic Acid**

Spectroscopic Technique	Key Features and Observations
<sup>1</sup> H-NMR	The <sup>1</sup> H-NMR spectrum of phaseic acid and its methyl ester reveals characteristic signals for the β-methyl group on the dienolic acid side chain, as well as signals for the α-proton and the γ- and δ-protons. The presence of two sharp methyl signals indicates a gem-dimethyl grouping.
<sup>13</sup> C-NMR	The <sup>13</sup> C-NMR spectrum provides detailed information about the carbon skeleton, confirming the presence of the carboxylic acid, ketone, and various methyl, methylene, and quaternary carbons.
Mass Spectrometry (MS)	Electron Ionization (EI-MS) of methyl phaseate typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is complex, with characteristic ions resulting from the loss of the methoxycarbonyl group, water, and fragmentation of the bicyclic ring system. Prominent peaks are often observed at m/e 111 and 125, corresponding to rearrangement ions.
Infrared (IR) Spectroscopy	The IR spectrum of phaseic acid shows a broad absorption band for the hydroxyl group (O-H stretch) around 3400-3500 cm <sup>-1</sup> . A strong absorption for the carboxylic acid carbonyl (C=O) is observed around 1700 cm <sup>-1</sup> , and the ketone carbonyl stretch appears at a similar wavenumber. The conjugated diene system also gives rise to characteristic C=C stretching vibrations.

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#### Ultraviolet (UV) Spectroscopy

The UV spectrum in methanol exhibits an absorption maximum ( $\lambda_{\text{max}}$ ) around 258 nm, which is characteristic of the conjugated dienoic acid chromophore.

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## Experimental Protocols

### Extraction and Purification of (-)-Phaseic Acid from Plant Tissues

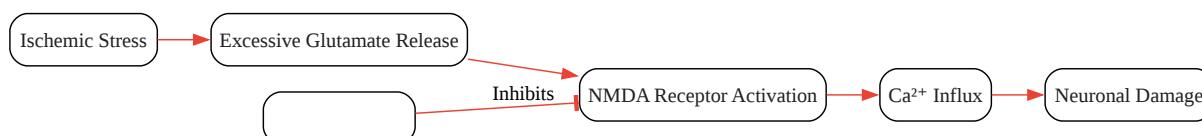
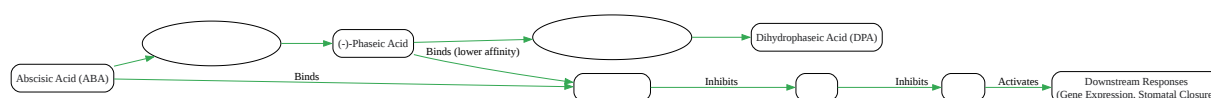
This protocol outlines a general procedure for the extraction and purification of **(-)-phaseic acid** from plant material using solid-phase extraction (SPE).

#### Materials:

- Plant tissue (e.g., leaves, seeds)
- Liquid nitrogen
- Mortar and pestle or homogenizer
- Extraction solvent: 80% methanol (v/v) in water
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- SPE manifold
- Methanol
- Ethyl acetate
- Formic acid
- Nitrogen gas evaporator

#### Procedure:

- **Sample Preparation:** Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a homogenizer.
- **Extraction:** To the powdered tissue, add the pre-chilled extraction solvent (80% methanol) and vortex or shake vigorously. Incubate the mixture at 4°C for several hours or overnight in the dark to ensure complete extraction.
- **Centrifugation:** Centrifuge the extract to pellet the solid debris. Collect the supernatant.
- **SPE Cartridge Conditioning:** Condition the C18 SPE cartridge by passing methanol through it, followed by equilibration with water.
- **Sample Loading:** Load the supernatant onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with water to remove polar impurities.
- **Elution:** Elute the **(-)-phaseic acid** and other less polar compounds from the cartridge using methanol or ethyl acetate. The addition of a small percentage of formic acid to the elution solvent can improve the recovery of acidic compounds.
- **Drying and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a suitable solvent (e.g., methanol) for subsequent analysis.



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## References

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